molecular formula C8H15NaO3 B2394535 Sodium 5-hydroxy-2-propylpentanoate CAS No. 53660-23-4; 78644-53-8

Sodium 5-hydroxy-2-propylpentanoate

Cat. No.: B2394535
CAS No.: 53660-23-4; 78644-53-8
M. Wt: 182.195
InChI Key: CSZWWXWOLIYBAB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 5-hydroxy-2-propylpentanoate (CAS: 78644-53-8) is a sodium salt derivative of a substituted pentanoic acid. Sodium salts of hydroxycarboxylic acids are often employed in industrial and pharmaceutical applications due to their solubility and stability .

Properties

IUPAC Name

sodium;5-hydroxy-2-propylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3.Na/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZWWXWOLIYBAB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCO)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Sodium 5-hydroxy-2-propylpentanoate with structurally or functionally related compounds, leveraging available data from the evidence.

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid (CAS: 85535-47-3)

  • Molecular Formula: C₁₀H₁₉NO₅ (molar mass: 233.26 g/mol) .
  • Functional Groups: Contains a hydroxy group, a carbamate (oxycarbonylamino) moiety, and a pentanoic acid backbone.
  • Safety and Handling: Requires mechanical exhaust and personal protective equipment (respirators, chemical-resistant gloves) due to uncharacterized toxicity . Incompatible with strong oxidizers, with hazardous decomposition products including NOx and CO .
  • Key Differences: Unlike this compound, this compound includes a carbamate group, which may reduce its solubility in polar solvents compared to the sodium salt form.

5-Hydroxy-2-pentanone (CAS: 1071-73-4)

  • Molecular Formula : C₅H₁₀O₂ (molar mass: 102.13 g/mol) .
  • Physical Properties : Colorless liquid with a boiling point of 111°C at 3.33 kPa; low melting point (< -50°C).
  • Functional Groups: A ketone (2-pentanone) and a hydroxy group at the 5-position.
  • Applications : Used as a solvent or intermediate in organic synthesis.
  • Key Differences: The absence of a sodium carboxylate group makes 5-Hydroxy-2-pentanone more volatile and less stable in aqueous environments compared to this compound.

Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)

  • Molecular Formula : C₄H₇NaO₃S (molar mass: 158.15 g/mol) .
  • Functional Groups : A sulfonate group and an unsaturated alkene (2-methylpropene).
  • Applications : Likely used as a surfactant or ion-exchange resin component.
  • Key Differences: The sulfonate group confers higher acidity and thermal stability compared to carboxylate salts like this compound.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Physical Form Key Functional Groups Safety Precautions
This compound 78644-53-8 Not explicitly stated Likely solid Sodium carboxylate, hydroxy, propyl Data unavailable
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid 85535-47-3 C₁₀H₁₉NO₅ 233.26 Powder Carbamate, hydroxy, pentanoic acid Avoid oxidizers; use PPE
5-Hydroxy-2-pentanone 1071-73-4 C₅H₁₀O₂ 102.13 Liquid Ketone, hydroxy High volatility; handle in fume hood
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₇NaO₃S 158.15 Solid Sulfonate, alkene Standard sodium salt precautions

Research Findings and Limitations

  • Structural Influence on Solubility: Sodium salts (e.g., this compound) generally exhibit higher aqueous solubility than their acid or neutral counterparts (e.g., 5-Hydroxy-2-pentanone) due to ionic dissociation .
  • Safety Data Gaps: Toxicological profiles for this compound and related compounds remain uncharacterized, necessitating caution in handling .
  • Functional Group Reactivity : Carbamate-containing compounds (e.g., 85535-47-3) may undergo hydrolysis under acidic conditions, unlike the more stable sodium carboxylates .

Q & A

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Monitor degradation via LC-MS, noting hydrolysis of the ester group under acidic conditions. For long-term storage, recommend lyophilization and storage at -20°C in amber vials under inert gas .

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